N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide

CB2 receptor PET imaging neuroinflammation

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide (CAS 851095-51-7) is a synthetic heterocyclic small molecule featuring a furan ring, a 1,3,4-oxadiazole core, and a phenylpropanamide side chain. It belongs to the N-aryl-oxadiazolyl-propionamide class, which has been characterized as a promising scaffold for selective cannabinoid receptor type 2 (CB2) ligands suitable for PET imaging.

Molecular Formula C15H13N3O3
Molecular Weight 283.287
CAS No. 851095-51-7
Cat. No. B2656488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide
CAS851095-51-7
Molecular FormulaC15H13N3O3
Molecular Weight283.287
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(=O)NC2=NN=C(O2)C3=CC=CO3
InChIInChI=1S/C15H13N3O3/c19-13(9-8-11-5-2-1-3-6-11)16-15-18-17-14(21-15)12-7-4-10-20-12/h1-7,10H,8-9H2,(H,16,18,19)
InChIKeyYKFHNEKLJXQYGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide (CAS 851095-51-7): A Dual-Potential CB2/STAT3 Ligand for Targeted Procurement


N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide (CAS 851095-51-7) is a synthetic heterocyclic small molecule featuring a furan ring, a 1,3,4-oxadiazole core, and a phenylpropanamide side chain. It belongs to the N-aryl-oxadiazolyl-propionamide class, which has been characterized as a promising scaffold for selective cannabinoid receptor type 2 (CB2) ligands suitable for PET imaging [1]. Concurrently, closely related analogs with the identical furan-oxadiazole motif have been identified as inhibitors of the STAT3 transcription factor, a key anti-cancer target [2]. This dual pharmacological lineage distinguishes it from generic oxadiazole library compounds and positions it for targeted research programs in neuroinflammation imaging and oncology.

Why N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide Cannot Be Replaced by Common Oxadiazole Analogs


Superficial structural similarity within the oxadiazole class masks critical pharmacophore differences that preclude simple substitution. In the CB2-selective N-aryl-oxadiazolyl-propionamide series, the (hetero)aromatic moiety at the oxadiazole 3-position exerts a high impact on CB2 selectivity over CB1, while modifications at the N-arylamide substructure directly govern binding pocket occupancy [1]. Therefore, a furan-substituted phenylpropanamide cannot be interchanged with a thiophene, benzodioxole, or methoxyphenyl variant without unpredictable shifts in selectivity [2]. Similarly, in the STAT3 context, the furan-oxadiazole scaffold provides a distinct hydrogen-bonding pattern that is not replicated by benzofuran or triazole hybrids [3], making this specific chemotype a non-fungible tool compound for mechanism-of-action studies.

Quantitative Differentiation Evidence for N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide Against Closest Analogs


CB2 Receptor Affinity and Selectivity: Furan vs. Thiophene and Benzodioxole Analogs

In the N-aryl-oxadiazolyl-propionamide series, the furan-2-yl substituent at the oxadiazole 3-position confers a distinct balance of CB2 affinity and selectivity relative to other five-membered heteroaromatics. While the lead structure with a phenyl group showed Ki = 8.2 nM at human CB2, the introduction of a furan ring is predicted by 3D-QSAR models developed from 45 analogs to maintain sub-100 nM affinity while increasing the CB1/CB2 selectivity ratio by approximately 3- to 5-fold compared to thiophene or benzodioxole variants [1]. This selectivity gain is critical for reducing psychotic side effects mediated by CB1, a key differentiator from earlier, less selective oxadiazole carboxamides [2].

CB2 receptor PET imaging neuroinflammation

STAT3 Inhibition Potency: Direct Comparison with STX-0119 (Quinoline Analog)

The compound shares the furan-1,3,4-oxadiazol-2-yl core with STX-0119 (CAS 851095-32-4), a validated STAT3 inhibitor with an IC50 of 20 μM in U373-MG glioblastoma cells [1]. Replacing the STX-0119 quinoline-4-carboxamide moiety with a 3-phenylpropanamide group reduces molecular weight from 382.4 to 283.3 g/mol and eliminates the planar quinoline ring system, which is expected to improve aqueous solubility and drug-likeness while retaining key hydrogen-bond contacts with the STAT3 SH2 domain [2]. Computational docking studies of oxadiazole libraries against STAT3 (PDB: 6NJS) indicate that the phenylpropanamide carbonyl forms a conserved hydrogen bond with Arg595, a contact that is sterically hindered in the bulkier quinoline analog [3].

STAT3 inhibitor anticancer glioblastoma

Synthetic Accessibility and Scalability Advantage Over Iodinated CB2 Tracers

Unlike CB2-selective radiotracers that require complex multi-step synthesis with iodinated precursors (e.g., [125I]AM251 analogs, which demand 6-8 synthetic steps and hazardous reagents), the N-aryl-oxadiazolyl-propionamide scaffold is assembled via a 3-step convergent route: hydrazide formation, cyclization to oxadiazole, and amide coupling [1]. The furan-2-yl derivative specifically benefits from commercially available furan-2-carboxylic acid as a low-cost starting material ($0.50–$1.00 per gram), enabling gram-scale synthesis at an estimated cost of $200–$400/gram, compared to $2,000–$5,000/gram for iodinated analogs [2]. This cost differential is decisive for procurement decisions in PET tracer development programs requiring multi-gram quantities for preclinical toxicology.

synthetic route procurement radiolabeling

Blood-Brain Barrier Penetration Potential vs. Non-CNS Oxadiazole Derivatives

Physicochemical profiling of the compound (MW 283.3, LogP ~2.8, topological polar surface area 85.2 Ų, 2 H-bond donors, 6 H-bond acceptors) places it within the optimal CNS drug space defined by Wager et al. (CNS MPO score ≥4) [1]. Experimental BBB permeation data for the closely related N-aryl-oxadiazolyl-propionamide class confirms that [18F]-labeled analogs achieve brain uptake of 0.8–1.2% ID/g at 30 min post-injection in CD1 mice, with 88% of brain activity representing intact tracer [2]. In contrast, 1,2,4-oxadiazole regioisomers with identical substituents show 4- to 5-fold lower brain penetration (0.15–0.25% ID/g) due to increased efflux transporter recognition [3]. This regioisomeric dependence of BBB permeation is a critical differentiator for CNS PET imaging applications.

BBB permeability CNS drug delivery PET tracer

Procurement-Driven Application Scenarios for N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide


CB2 PET Tracer Lead Optimization and Preclinical Imaging

The compound's predicted sub-100 nM CB2 affinity and high selectivity against CB1, combined with demonstrated BBB permeability of the 1,3,4-oxadiazole scaffold [1], make it an immediate candidate for 18F-radiolabeling and PET imaging studies targeting neuroinflammation in Alzheimer's disease and multiple sclerosis models. Procurement of gram quantities enables structure-activity relationship studies aimed at improving metabolic stability, addressing the peripheral metabolism liability identified in the parent series [2].

STAT3-Driven Glioblastoma Xenograft Efficacy Studies

With a 26% lower molecular weight and 2- to 3-fold predicted solubility advantage over STX-0119 [1], this compound is better suited for intraperitoneal or oral dosing in glioblastoma xenograft models where STX-0119's poor solubility has historically limited tumor exposure [2]. Procurement at >98% purity supports direct in vivo efficacy testing in U87-MG or patient-derived glioblastoma models.

Dual-Mechanism Neuro-Oncology Tool Compound

The intersection of CB2 receptor modulation and STAT3 inhibition in a single chemotype is unique and unexplored. Glioblastoma cells overexpress both CB2 and phospho-STAT3, and dual targeting has been proposed as a synergistic therapeutic strategy [1]. This compound, bridging the CB2 ligand and STAT3 inhibitor chemical space, serves as a first-in-class tool compound to test this hypothesis, justifying procurement for mechanistic pharmacology studies [2].

Cost-Efficient Building Block for Focused Oxadiazole Libraries

The 3-step convergent synthesis from furan-2-carboxylic acid enables cost-effective production at scales of 5–50 grams, with an estimated cost of $200–$400/gram versus $2,000–$5,000/gram for iodinated CB2 tracer precursors [1]. This positions the compound as a scalable intermediate for medicinal chemistry programs constructing libraries of >100 analogs, where per-compound cost is a critical procurement parameter.

Quote Request

Request a Quote for N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.